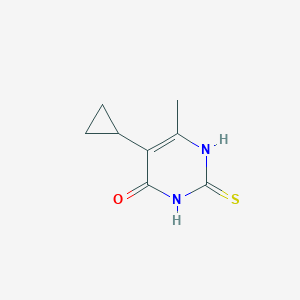

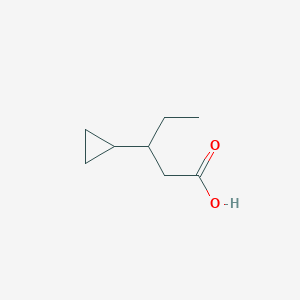

![molecular formula C13H11F3N2OS B2367405 5-甲基-6-[[3-(三氟甲基)苯基]甲基硫代]-1H-嘧啶-2-酮 CAS No. 898421-77-7](/img/structure/B2367405.png)

5-甲基-6-[[3-(三氟甲基)苯基]甲基硫代]-1H-嘧啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functional group transformations .Molecular Structure Analysis

The molecular structure of similar compounds often includes a planar aromatic ring (the pyrimidine ring) and various substituents. The trifluoromethyl group is a common substituent that can influence the compound’s reactivity and properties .Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions, including condensation reactions and nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present. For example, the trifluoromethyl group is known to be highly electronegative, which can influence the compound’s reactivity .科学研究应用

遗传性血管性水肿 (HAE) 治疗

贝罗特司他作为遗传性血管性水肿 (HAE) 的潜在治疗方法引起了人们的关注。HAE 是一种罕见的遗传性疾病,其特征是由于补体系统失控激活而导致的局限性肿胀反复发作。贝罗特司他作为一种激肽释放酶抑制剂,可以减少导致水肿的激肽的产生。 临床试验表明,贝罗特司他可以有效降低 HAE 发作的频率和严重程度 .

化学衍生化

研究人员在化学衍生化过程中利用贝罗特司他。例如,它可以用来修饰氨基官能化模型表面。 此外,它还参与了通过与 4-吡咯烷基吡啶的放热反应制备芳基氨基硫代羰基吡啶鎓两性离子盐 .

抗青光眼药物合成

贝罗特司他在特拉沃普罗斯特的合成中起着作用,特拉沃普罗斯特是一种抗青光眼药物。 该化合物的 3-(三氟甲基)苯酚部分有助于特拉沃普罗斯特的结构,有助于通过增强房水流出降低眼压 .

催化和有机合成

贝罗特司他中的三氟甲基使其在催化和有机合成中具有价值。研究人员已经探索了它在各种反应中的应用,包括原脱硼。 例如,3,5-双(三氟甲基)苯基异氰酸酯已被用于形成吲哚利啶衍生物 .

含氟药物开发

贝罗特司他体现了含氟化合物在药物开发中的重要性。氟的引入增强了药物的药代动力学、代谢稳定性和结合亲和力。 由于超过 50% 的畅销 FDA 批准药物含有氟,贝罗特司他推动了这一趋势 .

作用机制

未来方向

属性

IUPAC Name |

5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c1-8-6-17-12(19)18-11(8)20-7-9-3-2-4-10(5-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYQMDKNTNOJTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

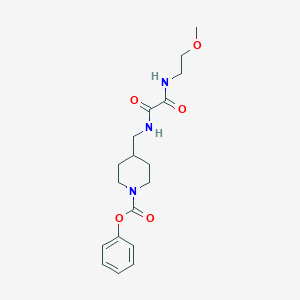

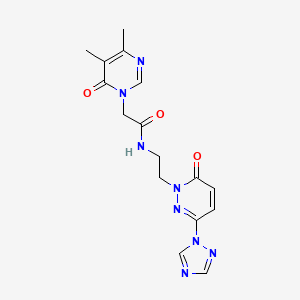

![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)

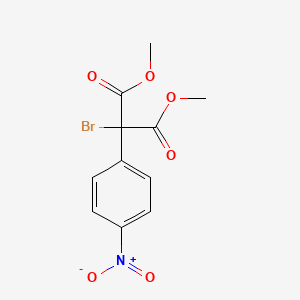

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2367323.png)

![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)

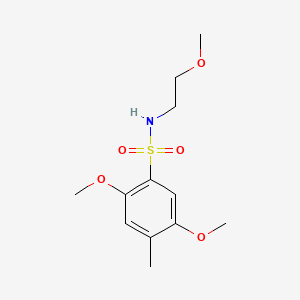

![4-[(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2367333.png)

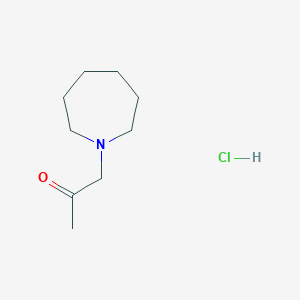

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)